molecular formula C13H8ClF3N2O B270505 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide CAS No. 53062-99-0

2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide

Cat. No.: B270505
CAS No.: 53062-99-0
M. Wt: 300.66 g/mol
InChI Key: HEAVOBMAHAYADT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C13H8ClF3N2O and its molecular weight is 300.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

53062-99-0

Molecular Formula

C13H8ClF3N2O

Molecular Weight

300.66 g/mol

IUPAC Name

2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H8ClF3N2O/c14-11-10(5-2-6-18-11)12(20)19-9-4-1-3-8(7-9)13(15,16)17/h1-7H,(H,19,20)

InChI Key

HEAVOBMAHAYADT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloropyridine-3-carbonyl chloride (18.02 g, 0.102 mol) in CH2Cl2 (100 ml) was added dropwise (via an addition funnel) to a stirred solution of 3-(trifluoromethyl)-aniline (15.00 g, 0.093 mol) and DIEA (24.39 ml, 0.14 mol) in CH2Cl2 (500 ml) at 0° C. The mixture gradually was warmed to RT. The reaction continued for 18 h before washing several times with saturated NaHCO3 aqueous solution and brine, respectively. The organic layer was dried over Na2SO4 and evaporated. The resulting oil was purified over silica gel with EtOAc/hexane (2:1) as eluant to leave the amide as a white solid (26.08 g). MS: (ES+) 301 (M+1)+; (ES−): 299 (M−1)−. Calc'd for C13H8ClF3N2O: 300.03.
Quantity
18.02 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
24.39 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-aminobenzotrifluoride (Ruka, Buchs, Switzerland; 2.5 mL, 2.90 g, 18 mmol) in ethyl acetate (40 mL) is added to a stirred aqueous solution of sodium hydroxide (40 mL of 1 M, at room temperature. This stirred solution is then treated dropwise over 30 minutes with a solution of 2-chloronicotinoyl chloride (Lancaster Synthesis, Lancashire, England; 3.52 g, 20 mmol) in dry ethyl acetate (25 mL). The resulting mixture is then stirred for 2 h at ambient temperature. The mixture is then extracted with ethyl acetate (3×100 mL) and the combined extracts are sequentially washed with water (2×100 mL), hydrochloric acid (2×100 mL of 2M), water (2×100 mL), saturated aqueous sodium hydrogen carbonate solution (2×100 mL) and saturated aqueous sodium chloride (1×100 mL), dried (Na2SO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by recrystallisation from ethyl acetate-hexane to give the title compound as a colourless crystalline solid, m.p. 117-118° C.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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